6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline is a complex organic compound with the molecular formula and a molecular weight of approximately 471.22 g/mol. This compound features a quinoline backbone, which is significant in various chemical and biological applications. The presence of bromine and phenylsulfanyl groups enhances its reactivity and potential applications in medicinal chemistry.
The compound is classified under the category of brominated quinolines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. It has been cataloged in chemical databases, such as PubChem and Benchchem, where detailed information about its structure, synthesis, and properties can be found .
The synthesis of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline typically employs the Suzuki–Miyaura coupling reaction, a palladium-catalyzed cross-coupling method that allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This method is favored for its efficiency and ability to produce complex structures with high yield .
This compound can undergo several types of chemical reactions:
The mechanism of action for 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline involves its interaction with specific biological targets. It may influence various signaling pathways by modulating enzyme activity or binding to specific receptors, which could lead to therapeutic effects such as anticancer activity or antimicrobial properties.
Research indicates that compounds with similar structures often exhibit activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various molecular interactions .
The compound has several scientific applications:
Regioselective bromination is critical for installing bromine atoms at the C6 and C8 positions of the quinoline core, which serve as handles for downstream modifications. The Vilsmeier-Haack formylation-bromination sequence is the most efficient method, leveraging the electronic bias of the quinoline ring. In this approach, N,N-dimethylformamide (DMF) acts as both solvent and formylating agent precursor, while phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent (in situ formation of [Cl₂P(O)CH=NMe₂]⁺). This complex selectively targets the electron-rich positions ortho to the quinoline nitrogen, yielding 2-chloro-3-formylquinoline intermediates. Subsequent bromination using molecular bromine (Br₂) in acetic acid at 60–70°C achieves >90% regioselectivity for the 6,8-dibromo derivative, as confirmed by nuclear magnetic resonance spectroscopy [4].
Alternative brominating agents include copper(II) bromide (CuBr₂) and N-bromosuccinimide (NBS), though these require careful optimization. CuBr₂ in acetonitrile at reflux affords moderate yields (70–75%) but minimizes polybromination, whereas NBS in chloroform at ambient temperature offers superior atom economy but lower regiocontrol (≤80% selectivity). The position of existing substituents significantly influences bromination kinetics; electron-withdrawing groups at C2 reduce reaction rates, necessitating higher temperatures (110–120°C) [4] [8].
Table 1: Comparative Analysis of Bromination Agents for Quinoline Functionalization
Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
Br₂ | Acetic acid | 60–70 | >90 | 85–92 |
CuBr₂ | Acetonitrile | 80–85 | 80–85 | 70–75 |
NBS | Chloroform | 25–30 | 75–80 | 65–70 |
Br₂/PCl₅ | Dichloroethane | 100–110 | 85–88 | 78–82 |
The introduction of the 4-(phenylsulfanyl)phenyl moiety at C2 relies on palladium-catalyzed carbon-sulfur bond formation. This exploits the enhanced reactivity of halogenated quinolines in cross-coupling reactions. Optimized conditions employ:
The reaction proceeds via oxidative addition of Pd(0) into the C2–Cl bond of the 6,8-dibromo-2-chloroquinoline intermediate, followed by transmetalation with 4-(phenylsulfanyl)phenylboronic acid or nucleophilic attack by 4-(phenylsulfanyl)thiophenol. Key studies reveal that electron-rich aryl sulfides accelerate reductive elimination due to enhanced palladium-sulfur interaction energies. Microwave irradiation (120°C, 30 minutes) significantly improves yields (90–95%) compared to conventional heating (12 hours, 80–85% yield) by suppressing protodehalogenation side reactions [4] [5].
Table 2: Optimized Conditions for Pd-Catalyzed Aryl-Sulfanyl Incorporation
Sulfur Source | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
4-(Phenylsulfanyl)thiophenol | PdCl₂(PPh₃)₂/P(t-Bu)₃ | Toluene | 110 | 8–10 | 80–85 |
4-(Phenylsulfanyl)phenylboronic acid | Pd(OAc)₂/XPhos | Dioxane | 85 | 6 | 75–80 |
4-Bromophenyl phenyl sulfide | Pd₂(dba)₃/BINAP | Toluene | 120 (microwave) | 0.5 | 90–95 |
The assembly of the quinoline scaffold preceding bromination requires stringent control of solvent polarity and reaction temperature. Cyclocondensation of acetanilide derivatives with Vilsmeier reagent demonstrates pronounced solvent dependence:
Temperature profoundly influences regioselectivity and byproduct profiles. At temperatures below 100°C, incomplete cyclization results in hydrolyzed aldehyde intermediates (≤20% yield). Above 130°C, overbromination and dehalogenation byproducts dominate. Optimal temperature windows (115–125°C) balance kinetics and thermodynamics, as determined by differential scanning calorimetry studies. Post-reaction quenching with ice-water precipitates the quinoline product, which is purified via recrystallization from ethanol/water mixtures (3:1 v/v) [3] [4].
The C6 and C8 bromine atoms in 6,8-dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline enable diverse post-synthetic modifications to enhance pharmacological potential. Key strategies include:
The phenylsulfanyl moiety itself is amenable to oxidation. Treatment with meta-chloroperbenzoic acid (mCPBA) selectively yields sulfoxide or sulfone derivatives, modulating electronic properties and hydrogen-bonding capacity. Sulfone analogs demonstrate 3-fold enhanced in vitro tyrosine kinase inhibition due to improved hydrophobic pocket engagement [2] [5].
Table 3: Bioactivity-Oriented Post-Synthetic Modifications
Modification Type | Reagents/Conditions | Product Functionality | Biological Impact |
---|---|---|---|
Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | Biaryl groups at C6/C8 | Enhanced anticancer activity (IC₅₀ ↓) |
Sulfanyl oxidation | mCPBA (1–2 equiv), CH₂Cl₂, 0°C | Sulfoxide/sulfone | Improved kinase inhibition (↑ 3-fold) |
Reductive amination | RNH₂, NaBH₄, MeOH, 25°C | Aminomethyl groups | Broad-spectrum antibacterial effects |
Sonogashira coupling | Terminal alkyne, Pd/Cu, Et₃N, THF | Conjugated alkynes | Antiproliferative activity enhancement |
These strategic modifications underscore the compound’s versatility as a scaffold for generating pharmacologically optimized agents, leveraging its innate reactivity for targeted drug design [2] [4] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3